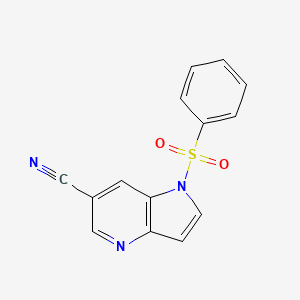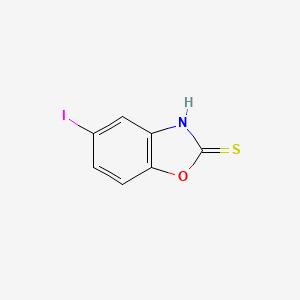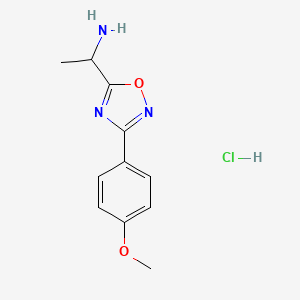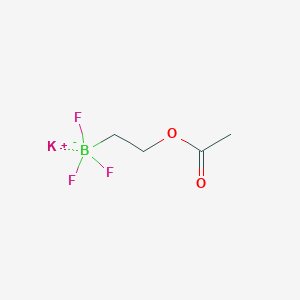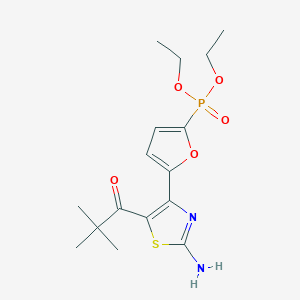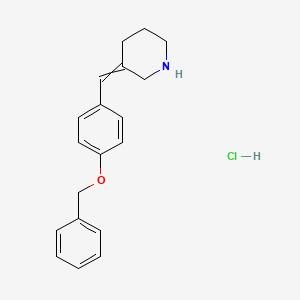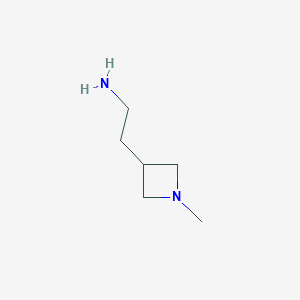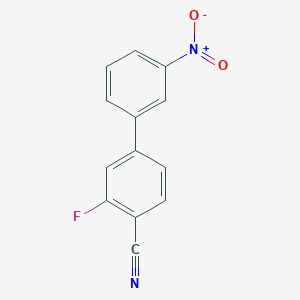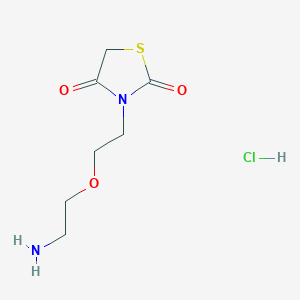
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
“3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is a compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 . It is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic five-membered moiety that is present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The Inchi Code for this compound is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .Chemical Reactions Analysis
Thiazolidine motifs are intriguing due to their synthetic chemistry. They are used as vehicles in the synthesis of valuable organic combinations . The presence of sulfur enhances their pharmacological properties .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 224.64 .Scientific Research Applications
Thiazolidinediones and Biological Potential
The 1,3-thiazolidin-4-one nucleus and its functionalized analogues, including glitazones (1,3-thiazolidine-2,4-diones), have demonstrated significant pharmacological importance. These compounds are found in commercial pharmaceuticals and have shown potential activities against various diseases, indicating a promising future in medicinal chemistry. The synthesis methodologies for these nuclei have evolved since the mid-nineteenth century, with a focus on green chemistry due to environmental concerns. The biological potential of these compounds is supported by their structure and stability, offering great pharmacological importance (Santos, Jones Junior, & Silva, 2018).
Molecular Pharmacology of PPARγ Agonists
The identification of the nuclear receptor peroxisome proliferator-activated receptor-γ (PPARγ) as a target for thiazolidine-2,4-dione class of antihyperglycaemic agents has led to the development of novel PPARγ pharmacophores. This discovery opens avenues for treating Type 2 diabetes and potentially other metabolic disorders characterized by excess cardiovascular risk (Rami & Smith, 2000).
Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinedione (TZD) scaffolds have been explored for their potential as PTP 1B inhibitors, targeting the negative regulator of insulin signaling to treat Type 2 diabetes mellitus (T2DM). Structural modifications to optimize potential PTP 1B inhibitors have been investigated, revealing specific pharmacophoric features crucial for designing potent inhibitors (Verma, Yadav, & Thareja, 2019).
Metabolic and Anti-Cancer Effects
TZDs, acting as PPARγ agonists, not only have metabolic effects beneficial for treating metabolic syndrome and type 2 diabetes but also possess anti-cancer effects. Interestingly, the anti-cancer effects of TZDs do not correlate well with PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling, which is known to be aberrantly regulated in various cancers (Mughal, Kumar, & Vikram, 2015).
Mechanism of Action
Target of Action
The primary target of “3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions .
Mode of Action
“this compound” interacts with its target, PPAR-γ, to improve insulin resistance . The E/F domain near the AF-2 region, also called the ligand-binding domain (LBD), is used to specify the ligand and also activates the binding of PPAR to PPRE, thereby promoting the targeted gene expression .
Biochemical Pathways
The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation . This results in enhanced glucose uptake and utilization, leading to a decrease in blood glucose levels .
Pharmacokinetics
Thiazolidine derivatives in general have been shown to have good selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of “this compound” is the improvement of insulin resistance, leading to a decrease in blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes mellitus .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Biochemical Analysis
Biochemical Properties
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . Additionally, this compound has been shown to interact with cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis . The nature of these interactions includes binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate PPARγ, leading to changes in the expression of genes involved in adipogenesis and insulin sensitivity . Furthermore, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the PPARγ receptor, leading to its activation and subsequent regulation of target gene expression . Additionally, it inhibits the activity of the cytoplasmic Mur ligase enzyme, thereby exerting antimicrobial effects . These binding interactions and enzyme inhibition or activation result in significant changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and reduce blood glucose levels . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, including PPARγ and other related enzymes . This compound has been shown to influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution within the cell . Additionally, it may accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with biomolecules and overall cellular function .
Properties
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHNXQPZUFEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


